molecular formula C10H14N2O3 B11778280 6-Isobutoxy-2-methylpyrimidine-4-carboxylic acid

6-Isobutoxy-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B11778280
M. Wt: 210.23 g/mol
InChI Key: IGFRLPVZAGTMHC-UHFFFAOYSA-N
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Description

6-Isobutoxy-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an isobutoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutoxy-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with isobutyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Isobutoxy-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-Isobutoxy-2-methylpyrimidine-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Isobutoxy-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-6-(2-methylpropoxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6(2)5-15-9-4-8(10(13)14)11-7(3)12-9/h4,6H,5H2,1-3H3,(H,13,14)

InChI Key

IGFRLPVZAGTMHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCC(C)C)C(=O)O

Origin of Product

United States

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